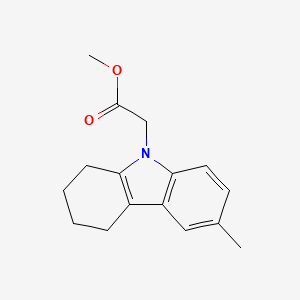

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine derivatives, including those similar to "2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide", are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The structural diversity and functionalization of pyrimidine rings have led to their utility in various pharmacological areas.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions including cyclization, alkylation, and substitution reactions. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of pyrimidines, demonstrates the typical complexity of these synthetic pathways. This compound was synthesized from commercially available methyl 2-(4-bromophenyl) acetate through a series of steps including conversion to dimethyl 2-(4-bromophenyl) malonate, followed by further reactions to obtain the final product with a total yield of 52.8% (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystal and molecular structures, can be studied using techniques like X-ray crystallography. These studies reveal the planarity of the pyrimidine rings and the displacements of the ring-substituent atoms, providing evidence for the polarization of electronic structures. For instance, the study of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted the importance of N-H...N and N-H...O hydrogen bonds in the formation of molecular sheets (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including those influenced by tautomerism in different acid–base media. Studies have investigated the reactions of similar compounds in the presence of different acids and bases, using spectroscopic techniques to understand their chemical behavior and structure-property relationships (Ryzhova et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, glass transition temperatures, and mechanical properties, are critical for their practical applications. For instance, polyimides derived from pyrimidine-containing diamines exhibit excellent solubility, transparency, and thermal stability, making them useful in various technological applications (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the substitution patterns on the pyrimidine ring. The synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids demonstrate the impact of hydroxyimino substitution on antibacterial and antifungal activities (Shastri & Post, 2019).

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIPUMFFNWHUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)